Butyl (pyridin-4-yl)acetate
CAS No.: 132241-73-7
Cat. No.: VC19128766
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132241-73-7 |
---|---|
Molecular Formula | C11H15NO2 |
Molecular Weight | 193.24 g/mol |
IUPAC Name | butyl 2-pyridin-4-ylacetate |
Standard InChI | InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-10-4-6-12-7-5-10/h4-7H,2-3,8-9H2,1H3 |
Standard InChI Key | NXSGYJCGZLTOSR-UHFFFAOYSA-N |
Canonical SMILES | CCCCOC(=O)CC1=CC=NC=C1 |
Introduction
Chemical Structure and Nomenclature
Butyl (pyridin-4-yl)acetate, systematically named butyl 2-(pyridin-4-yl)acetate, has the molecular formula and a molecular weight of 193.24 g/mol . Its structure comprises a pyridine ring attached to an acetyl group, which is esterified with a butyl alcohol moiety. The tert-butyl variant, tert-butyl 2-(pyridin-4-yl)acetate (CAS 79757-20-3), is a closely related isomer with a branched alkyl chain, though the linear butyl form is the focus here. The compound’s InChIKey (ODMCVWPUMALJPO-UHFFFAOYSA-N) and SMILES representation (CC(C)(C)OC(=O)CC1=CC=NC=C1) reflect its stereochemical configuration .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of butyl (pyridin-4-yl)acetate typically involves esterification of pyridin-4-yl acetic acid with butanol under acidic conditions. A modified approach, adapted from methods used for analogous compounds, employs the following steps :
-
Formation of Pyridin-4-yl Acetic Acid:
Pyridin-4-yl acetic acid is prepared via nucleophilic substitution or coupling reactions. For example, 4-bromopyridine can undergo Sonogashira coupling with propargyl alcohol derivatives, followed by oxidation to the carboxylic acid . -
Esterification:
The acid is reacted with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under reflux, with water removal (e.g., via Dean-Stark trap) to drive equilibrium toward ester formation.
Reaction Conditions:
-
Temperature: 110–120°C
-
Catalyst: 1–5 mol% HSO
-
Yield: 70–85% after purification by distillation or column chromatography .
Industrial-Scale Production
Continuous flow reactors are increasingly utilized for ester production due to their efficiency and safety advantages. Key parameters include:
Parameter | Value |
---|---|
Reactor Type | Tubular flow reactor |
Residence Time | 10–15 minutes |
Temperature | 100°C |
Pressure | 1–2 atm |
Catalyst | Solid acid (e.g., Amberlyst-15) |
This method enhances yield (up to 90%) and reduces waste compared to batch processes .
Chemical Reactivity and Derivatives
Butyl (pyridin-4-yl)acetate participates in diverse reactions, leveraging both the ester and pyridine functionalities:
Hydrolysis
The ester group undergoes acidic or basic hydrolysis to yield pyridin-4-yl acetic acid:
Conditions:
Reduction
Lithium aluminum hydride (LiAlH) reduces the ester to pyridin-4-yl ethanol:
Yield: ~75% after purification .
Electrophilic Substitution
The pyridine ring undergoes nitration or sulfonation at the 3-position due to the electron-withdrawing effect of the acetyl group:
Reagent | Product | Conditions |
---|---|---|
HNO/HSO | 3-Nitro-pyridin-4-yl acetate | 0°C, 2 hours |
SO/HSO | 3-Sulfo-pyridin-4-yl acetate | 50°C, 4 hours |
Applications in Scientific Research
Organic Synthesis Intermediate
Butyl (pyridin-4-yl)acetate serves as a precursor for pharmaceuticals and agrochemicals. For example:
-
Antifungal Agents: Derivatives inhibit ergosterol biosynthesis in Candida albicans .
-
Ligands in Coordination Chemistry: The pyridine nitrogen coordinates to metal ions (e.g., Cu, Fe) in catalytic complexes.
Mechanism: Enzyme inhibition (e.g., CYP51) and membrane disruption via lipophilic interactions .
Pharmacokinetic Profile
In silico predictions using tools like SwissADME suggest favorable pharmacokinetics:
Parameter | Value |
---|---|
LogP (Lipophilicity) | 1.8 |
Water Solubility | 2.1 mg/mL |
CYP2D6 Inhibition | Low |
Bioavailability | 65% |
These properties indicate potential for oral drug development .
Comparison with Structural Analogs
Compound | Key Differences | Applications |
---|---|---|
tert-Butyl variant | Enhanced steric hindrance, slower hydrolysis | Stabilized intermediates |
Pyridin-2-yl acetate | Altered electronic effects on the ring | Catalysis |
Methyl ester | Higher volatility, lower lipophilicity | Solvent applications |
Challenges and Future Directions
Current limitations include:
-
Synthetic Scalability: Batch processes dominate despite flow chemistry advantages.
-
Bioactivity Data Gap: Limited in vivo studies hinder therapeutic exploration.
Future research should prioritize:
-
Green chemistry approaches (e.g., enzymatic esterification).
-
High-throughput screening for antimicrobial and anticancer activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume